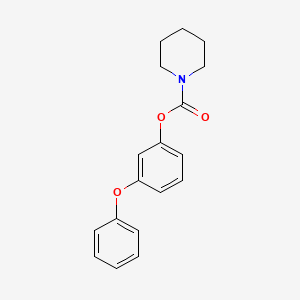
3-Phenoxyphenyl piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxyphenyl piperidine-1-carboxylate is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. It is used in various fields, including drug discovery, organic synthesis, and material science investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxyphenyl piperidine-1-carboxylate typically involves the use of piperidine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of organoboron reagents under mild and functional group-tolerant conditions . Another method involves the use of piperidine derivatives through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial in these processes to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxyphenyl piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenolic derivatives, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3-Phenoxyphenyl piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and as a tool for investigating cellular processes.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Phenoxyphenyl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with various enzymes and receptors, influencing biological processes . The exact mechanism may vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
3-Phenoxyphenyl piperidine-1-carboxylate can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar piperidine ring structure and have diverse applications in pharmaceuticals and organic synthesis.
Indole derivatives: These compounds have a different core structure but are also widely used in drug discovery and material science.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
IUPAC Name |
(3-phenoxyphenyl) piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(19-12-5-2-6-13-19)22-17-11-7-10-16(14-17)21-15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYRMGJVKUZGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=CC(=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2742581.png)
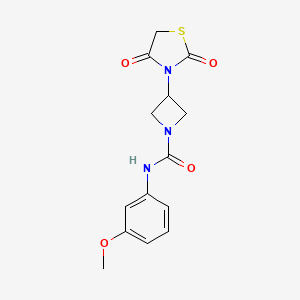
![1-({1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2742588.png)
![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2742589.png)
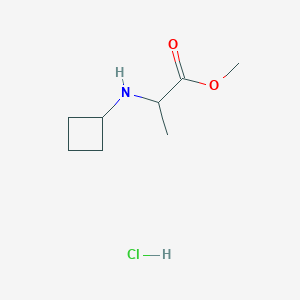
![N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B2742591.png)
![Ethyl 2-(3-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742593.png)
![4-(diethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2742597.png)

![N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2742599.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2742600.png)
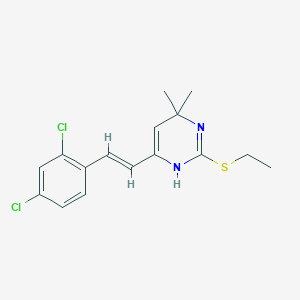
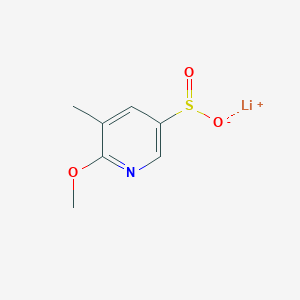
![4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2742603.png)
